3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a morpholine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The morpholine moiety is then attached via a nucleophilic substitution reaction. Finally, the oxadiazole ring is formed through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H21ClN6O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H21ClN6O3/c20-16-10-22-26(12-16)13-17-23-19(29-24-17)18(27)21-9-14-1-3-15(4-2-14)11-25-5-7-28-8-6-25/h1-4,10,12H,5-9,11,13H2,(H,21,27) |
InChI Key |
JSLMIPWSULHXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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